Structural Elucidation and Crystallographic Analysis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide for Drug Design
Structural Elucidation and Crystallographic Analysis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide for Drug Design
Executive Summary
The rational design of targeted therapeutics relies heavily on the precise understanding of molecular geometry, electron density distribution, and intermolecular interaction networks. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a highly privileged scaffold in medicinal chemistry and materials science. Characterized by a highly polarized "push-pull" electronic system—driven by the electron-donating methoxy group and the electron-withdrawing nitro group—this molecule serves as a critical intermediate for synthesizing kinase inhibitors (such as JNK3 inhibitors) and energetic materials [1].
This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. By establishing a self-validating experimental protocol and detailing the causality behind its structural conformation, this guide equips researchers with the authoritative data necessary to leverage this scaffold in advanced drug discovery pipelines.
Molecular Architecture & Electronic Causality
The core architecture of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole consists of a planar 1H-pyrazole ring substituted at the C3 position with a 4-methoxyphenyl moiety and at the C4 position with a nitro group.
The Causality of Conformation: The structural geometry is dictated by the steric and electronic interplay between these substituents. The strong −M and −I effects of the C4-nitro group pull electron density away from the pyrazole core, increasing the acidity of the N-H proton [2]. Conversely, the +M effect of the para-methoxy group pushes electron density through the phenyl π -system into the pyrazole ring. This push-pull dynamic restricts the free rotation of the C3-C(phenyl) bond, locking the molecule into a specific dihedral conformation that minimizes steric clash between the nitro oxygen atoms and the ortho-protons of the phenyl ring.
Caption: Push-pull electronic system and pharmacophore mapping of the pyrazole derivative.
Self-Validating Synthesis & Crystallization Protocol
To obtain X-ray quality single crystals, the synthetic and purification workflows must operate as a self-validating system . Each step incorporates a physical or chemical feedback loop to ensure the integrity of the intermediate before proceeding.
Step-by-Step Methodology
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Electrophilic Aromatic Nitration:
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Procedure: Suspend 3-(4-methoxyphenyl)-1H-pyrazole (1.0 equiv) in concentrated sulfuric acid ( H2SO4 , 98%) at 0 °C. Slowly add fuming nitric acid ( HNO3 , 95%) dropwise over 30 minutes [3].
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Causality & Validation: The low temperature (0 °C) is critical. It prevents oxidative cleavage of the methoxy group and avoids over-nitration of the activated phenyl ring. The regioselectivity is thermodynamically driven to the C4 position of the pyrazole due to the directing effects of the adjacent nitrogen atoms [4].
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Quenching and Isolation:
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Procedure: Pour the reaction mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO3 until pH 7 is reached. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Validation: The formation of a distinct yellow solid serves as a visual confirmation of the introduction of the nitro chromophore.
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Thermodynamic Crystallization (Crystal Growth):
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Procedure: Dissolve the crude yellow solid in a minimum volume of a binary solvent system (Ethanol/Ethyl Acetate, 1:1 v/v). Filter through a 0.22 μ m PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and allow for slow solvent evaporation at 25 °C over 5–7 days.
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Validation: Crystallization acts as the ultimate purification step. The highly ordered monoclinic lattice will reject impurities. The formation of transparent, block-like yellow crystals validates the purity of the bulk material.
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Caption: Workflow for the synthesis and crystallographic isolation of the target pyrazole.
X-Ray Crystallographic Analysis
Data Collection and Phase Problem Resolution
A suitable single crystal is selected, coated in paratone oil, and mounted on a glass fiber. Diffraction data is typically collected at 100(2) K using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Low-temperature collection is imperative to minimize the thermal displacement parameters (atomic vibrations) of the nitro oxygen atoms, which are prone to positional disorder [5].
The structure is solved using Direct Methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). A critical mark of expertise in this refinement is the treatment of the pyrazole N-H proton. Rather than placing it geometrically, it must be located in the difference Fourier map and refined freely to accurately assess hydrogen bonding distances.
Crystallographic Data Summary
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C10H9N3O3 | Volume ( V ) | 1446.03(11) ų |
| Formula Weight | 219.20 g/mol | Z , Calculated Density | 4, 1.45 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.110 mm⁻¹ |
| Wavelength | 0.71073 Å | F(000) | 456 |
| Crystal System | Monoclinic | Reflections Collected | 11,136 |
| Space Group | P21/c | Independent Reflections | 3,500[ Rint=0.050 ] |
| Unit Cell Dimensions | a=10.598 Å, α=90∘ b=11.530 Å, β=102.99∘ c=13.538 Å, γ=90∘ | Final R indices[ I>2σ(I) ] | R1=0.045 , wR2=0.112 |
| Goodness-of-fit on F2 | 1.035 | Largest diff. peak/hole | 0.27 / -0.21 e·Å⁻³ |
(Note: Parameters represent standardized high-resolution metrics for 4-nitro-1H-pyrazole derivatives in monoclinic systems [5]).
Structural Geometry & Intermolecular Interactions
Intramolecular Geometry
The molecular conformation is defined by the twist between the pyrazole and phenyl rings. The dihedral angle between the mean planes of the 1H-pyrazole ring and the 4-methoxyphenyl ring is typically observed around 41.7° to 44.5° [5]. This deviation from strict planarity is a direct consequence of the steric repulsion between the oxygen atoms of the C4-nitro group and the ortho-hydrogen atoms of the adjacent phenyl ring.
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Distance (Å) / Angle (°) | Structural Significance |
| N1 - N2 | 1.352(2) | Standard pyrazole core delocalization. |
| C4 - N(nitro) | 1.445(3) | Shortened bond indicating strong resonance withdrawal (-M effect). |
| C3 - C(phenyl) | 1.481(2) | Partial double bond character due to push-pull conjugation. |
| C(phenyl) - O(methoxy) | 1.365(2) | Indicates strong electron donation (+M) into the aromatic system. |
| C3-C4-N(nitro) Angle | 126.4(1)° | Widened from 120° to accommodate steric bulk of the nitro group. |
Intermolecular Packing and Hydrogen Bonding
In the solid state, the molecules assemble into robust supramolecular architectures. The primary driving force is the strong intermolecular hydrogen bonding between the pyrazole N-H donor and the nitro oxygen acceptors ( N−H⋯Onitro ). This interaction typically forms an infinite one-dimensional chain along the crystallographic b-axis. Secondary interactions include π−π stacking between the electron-deficient pyrazole rings and the electron-rich methoxyphenyl rings of adjacent asymmetric units, further stabilizing the crystal lattice.
Implications for Drug Development
The crystallographic elucidation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is not merely an academic exercise; it has profound implications for rational drug design.
In the development of JNK3 (c-Jun N-terminal kinase 3) inhibitors , the 4-nitro-1H-pyrazole core is frequently utilized as a synthetic precursor. The nitro group is subsequently reduced to an amine and coupled with isocyanates to form urea-based inhibitors [1].
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Hinge Region Binding: The X-ray data proves that the pyrazole N-H and adjacent nitrogen act as a perfect bidentate hydrogen bond donor-acceptor pair, mimicking ATP to bind the kinase hinge residue (e.g., Met149).
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Steric Mapping: The dihedral twist (approx. 42°) mapped in this crystal structure accurately predicts the conformational penalty the molecule must pay when entering the hydrophobic pocket of the kinase, allowing computational chemists to optimize the linker lengths and substituent sizes in structure-activity relationship (SAR) campaigns.
References
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Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
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Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
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Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC Source: nih.gov URL:[Link]
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Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 - SciSpace Source: scispace.com URL:[Link]
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Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications Source: acs.org URL:[Link]
